1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a piperidine ring substituted with a 6-chloropyridazin moiety. This compound is notable for its potential applications in medicinal chemistry and drug development, particularly in the context of designing new therapeutic agents.
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid falls under the category of carboxylic acids and heterocycles. It is part of a broader class of compounds that exhibit diverse biological activities, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid typically involves several key steps:
The molecular structure of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid can be represented by its canonical SMILES notation: C1CN(CCC1=O)C2=NN=C(C=C2)Cl
. The InChI representation is as follows: InChI=1S/C10H12ClN3O2/c11-8-1-2-9(12-10(14)7-8)13-5-3-6(13)4-6/h1-2H,3-5H2,(H,14)
.
Key structural data includes:
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid participates in various chemical reactions typical of carboxylic acids and heterocycles. Notable reactions include:
These reactions are facilitated by the acid's functional groups, allowing for further functionalization and derivatization in synthetic applications.
The reactivity of this compound can be attributed to the presence of both the carboxylic acid group and the nitrogen-containing heterocycle, which can engage in nucleophilic attacks or electrophilic substitutions depending on the reaction conditions employed.
The mechanism of action for 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid is not fully elucidated but is believed to involve interactions at specific biological targets, potentially modulating neurotransmitter systems or other biochemical pathways relevant to its pharmacological effects.
Research indicates that compounds with similar structures may act as inhibitors or modulators in various biological processes, including those related to neuropharmacology. Further studies are required to clarify its precise mechanism of action.
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid exhibits the following physical properties:
Key chemical properties include:
Relevant data from chemical databases indicate that this compound's stability and reactivity make it suitable for various synthetic applications .
The scientific uses of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid include:
This compound represents a valuable asset in ongoing research aimed at discovering novel treatments within the pharmaceutical landscape.
Piperidine, a six-membered heterocyclic ring featuring one nitrogen atom and five sp³-hybridized carbon atoms, stands as one of the most pivotal scaffolds in modern medicinal chemistry. Its exceptional versatility and prevalence are underscored by its presence in over seventy FDA-approved pharmaceuticals spanning more than twenty therapeutic classes, including numerous blockbuster drugs [6]. This saturated nitrogen heterocycle provides a unique combination of structural stability, synthetic accessibility, and diverse pharmacological profiles. Piperidine-containing drugs demonstrate significant bioavailability and metabolic stability, crucial properties for effective therapeutics, attributed partly to the balanced basicity of the aliphatic nitrogen (pKa ~11) which facilitates salt formation for improved solubility and the scaffold's ability to adopt multiple conformations for optimal target binding [5].
The structural diversity achievable with piperidine derivatives is immense, encompassing substitutions at any carbon atom, fusion with other ring systems, and incorporation into complex architectures like spiropiperidines and piperidinones. This diversity translates into a broad spectrum of biological activities, positioning piperidine as a cornerstone scaffold for drugs targeting:
Table 1: Representative FDA-Approved Piperidine-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Class | Primary Indication | Key Structural Feature |
---|---|---|---|
Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's Disease | Benzylpiperidine |
Risperidone | Atypical Antipsychotic | Schizophrenia, Bipolar Disorder | Benzisoxazole-piperidine-pyrimidine |
Haloperidol | Typical Antipsychotic | Schizophrenia, Acute Psychosis | Butyrophenone with piperidine |
Ceritinib | Anaplastic Lymphoma Kinase (ALK) Inhibitor | Non-Small Cell Lung Cancer (ALK+) | Piperidine-pyrimidine core |
Alectinib | Anaplastic Lymphoma Kinase (ALK) Inhibitor | Non-Small Cell Lung Cancer (ALK+) | Piperidine-carbazole |
Diphenidol | Antiemetic/Antivertigo | Vertigo, Nausea/Vomiting | Piperidine with diphenylmethanol |
The synthetic tractability of the piperidine ring further enhances its utility. Robust methodologies exist for its construction, including catalytic hydrogenation of pyridines, cyclization reactions, and multicomponent syntheses, enabling efficient generation of diverse compound libraries for drug screening [5]. Its role extends beyond mere structural components; the piperidine nitrogen often engages in critical hydrogen bonding or ionic interactions with biological targets, while the ring itself provides a rigid or semi-rigid platform for positioning pharmacophoric elements in three-dimensional space [4] [6]. Consequently, piperidine remains a privileged structure central to ongoing drug discovery efforts across therapeutic areas.
The hybridization of the piperidine scaffold with chloropyridazine, as exemplified by 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid (PubChem CID: 2763915; Molecular Formula: C₁₀H₁₂ClN₃O₂) [1], creates a novel chemical entity with distinct physicochemical and pharmacophoric properties. This hybrid architecture leverages the complementary features of both heterocyclic systems:
Chloropyridazine Contribution: The 6-chloropyridazine ring is an electron-deficient aromatic system known for its role as a versatile bioisostere for other nitrogen-containing heterocycles like pyridine, pyrimidine, or phenyl rings bearing electron-withdrawing substituents. The chlorine atom at the 6-position serves as a prime synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) [3] [9]. This allows for facile exploration of structure-activity relationships (SAR) by introducing diverse substituents (R) at this position. Furthermore, the pyridazine nitrogen atoms offer additional hydrogen-bond acceptor sites and can contribute to dipole-dipole interactions or coordinate with metal ions in enzyme active sites.
Piperidine Contribution: The piperidine ring provides conformational flexibility and a basic nitrogen atom capable of protonation under physiological conditions, enhancing water solubility via salt formation and potentially enabling ionic or hydrogen-bonding interactions with biological targets. The 4-carboxylic acid substituent on the piperidine ring is a critical functional group, introducing a negative charge at physiological pH (carboxylate anion) and serving as a potent handle for hydrogen bonding (donor/acceptor), electrostatic interactions, or metal coordination. This group can also be used to form amides, esters, or prodrugs, significantly expanding the chemical space for optimization [1].
The spacer and connectivity (piperidine nitrogen linked to the 3-position of the chloropyridazine) create a defined spatial relationship between the two ring systems and their substituents. This specific arrangement positions the carboxylic acid group, the basic piperidine nitrogen, and the chlorine atom (or its replacement R) in a distinct 3D orientation favorable for interacting with complementary binding pockets in target proteins. The overall molecular geometry and electronic distribution of this hybrid scaffold make it particularly suitable for targeting enzymes and receptors involved in neurological disorders and coagulation pathways, as evidenced by research on structurally related compounds [2] [3].
Table 2: Structural Features and Functional Contributions of the Chloropyridazine-Piperidine Hybrid Core
Structural Element | Key Physicochemical Properties | Potential Pharmacophoric Roles | Derivatization Potential |
---|---|---|---|
6-Chloropyridazine Ring | Electron-deficient π-system; Planar; Chlorine is moderately activating for SNAr | Bioisostere; H-bond acceptor (N atoms); Dipole interactions; Halogen bonding (Cl) | SNAr (e.g., amines, alkoxides); Cross-coupling (e.g., aryl, vinyl); Replacement (e.g., H, CF₃) |
Piperidine Ring | Aliphatic; Semi-flexible; Basic N (pKa ~11) | Conformational control; Basic center for ionic/H-bonding; Lipophilic bulk | N-Alkylation; Introduction of diverse C4 substituents |
C4-Carboxylic Acid | Acidic (pKa ~4-5); Charged (COO⁻) at pH 7.4; H-bond donor/acceptor | Ionic interaction (e.g., with Arg, Lys); Strong H-bonding; Metal coordination (e.g., Zn²⁺) | Amide formation; Esterification; Prodrugs (e.g., esters) |
Linkage (N-piperidinyl-C3) | Single bond allowing restricted rotation | Defines spatial orientation of rings relative to each other | Constrained via ring fusion or spirocycles possible |
The 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid scaffold embodies a multifunctional pharmacophore strategically designed to engage with key residues in the active sites of various enzymes or binding pockets of receptors. Its structural features – the aromatic chloropyridazine, the alicyclic basic piperidine, and the ionizable carboxylic acid – enable diverse modes of interaction:
Case Study - FXIa Inhibitors: Research demonstrates that pyridazine analogs bearing substituted piperidine carboxamides at the P1' position exhibit potent FXIa inhibition (Ki in low nanomolar range) and anticoagulant activity in vitro (aPTT assay). For instance, compound 19 (C3-Cl pyridazine core combined with a specific P1'/P2 group) showed a FXIa Ki of 6.6 nM and aPTT EC1.5x of 1.6 µM [3]. This highlights how optimizing substituents on the hybrid scaffold, including potentially modifying the carboxylic acid or replacing the chlorine, can yield highly active inhibitors.
Receptor Modulation: While direct data on 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid binding to specific receptors is limited within the provided sources, the scaffold's components are prevalent in receptor ligands. The piperidine nitrogen can act as a hydrogen bond acceptor or a cationic center for ionic interactions with aspartate/glutamate residues in G-protein coupled receptors (GPCRs) like neurotransmitter receptors (e.g., serotonin, dopamine receptors). The aromatic chloropyridazine can engage in π-π stacking or hydrophobic interactions within receptor binding pockets. The carboxylic acid is a key feature in many peptide-mimetic ligands and can interact with basic residues (Arg, Lys, His) or metal ions within receptor sites. Hybrids like this are therefore well-suited for the design of ligands targeting GPCRs or nuclear receptors involved in neurological, inflammatory, or metabolic pathways.
Structure-Activity Relationship (SAR) Drivers: The biological activity of derivatives based on this hybrid scaffold is profoundly influenced by:
Table 3: Enzyme Targets and Pharmacophoric Interactions of Piperidine-Containing Scaffolds, Including Chloropyridazine-Piperidine Analogs
Therapeutic Area | Key Enzyme/Receptor Target | Role in Disease | Pharmacophore Interactions (Piperidine/Chloropyridazine Roles) | Example Inhibitor Classes |
---|---|---|---|---|
Neurodegeneration (AD/PD) | Acetylcholinesterase (AChE) | Cognitive decline (ACh deficit) | Piperidine cationic N mimics choline; Aromatic rings bind CAS (e.g., donepezil) | Piperidine-benzylpiperidines (e.g., Donepezil) |
Monoamine Oxidase B (MAO-B) | Neurodegeneration (oxidative stress, DA depletion) | Piperidine ring/amine interacts flavin cofactor; Substitutions modulate selectivity | Piperidine analogs of Piperine; Reversible MAO-B-I | |
Thrombosis | Factor XIa (FXIa) | Thrombus formation (intrinsic pathway) | Piperidine S1' pocket binding; Pyridazine H-bonding network; P1 groups in S1 | Pyridazine-piperidine carboxamides |
Oncology | Kinases (e.g., ALK) | Uncontrolled cell proliferation/survival | Piperidine fills hydrophobic pocket; H-bond donor/acceptor motifs anchor hinge | Piperidine-pyrimidine (e.g., Ceritinib) |
Infectious Diseases | Viral Proteases/ Polymerases | Viral replication | Piperidine as core scaffold; Carboxylic acid mimics substrate/cofactor | Piperidine nucleoside analogs; HCV NS5A inhibitors |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2